molecular formula C12H22O B2865760 3,3-Di(cyclobutyl)-2-methylpropan-1-ol CAS No. 2248358-86-1

3,3-Di(cyclobutyl)-2-methylpropan-1-ol

Cat. No. B2865760
CAS RN: 2248358-86-1
M. Wt: 182.307
InChI Key: XOGWWOARDKPOSU-UHFFFAOYSA-N
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Description

“3,3-Di(cyclobutyl)-2-methylpropan-1-ol” is an organic compound that contains two cyclobutyl groups attached to the third carbon of a propanol backbone. The second carbon of the backbone is substituted with a methyl group .


Molecular Structure Analysis

The molecule consists of a propanol backbone with two cyclobutyl groups and one methyl group attached. Cyclobutyl groups are four-membered carbon rings, which are known to have angle strain due to their non-planar nature .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the configuration of any stereocenters. Properties such as boiling point, melting point, solubility, and stability could be predicted based on similar compounds .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to define a “mechanism of action” for this compound .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

3,3-di(cyclobutyl)-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O/c1-9(8-13)12(10-4-2-5-10)11-6-3-7-11/h9-13H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGWWOARDKPOSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C1CCC1)C2CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dicyclobutyl-2-methylpropan-1-ol

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